molecular formula C15H10N2O4S B379525 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate CAS No. 306279-42-5

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate

Cat. No.: B379525
CAS No.: 306279-42-5
M. Wt: 314.3g/mol
InChI Key: YIZUECJBVWAFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. It is composed of a benzothiazole ring fused to a nitrobenzoate moiety, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate can be synthesized through the reaction of 2-mercaptobenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: A parent compound with similar structural features but lacking the nitrobenzoate moiety.

    4-Nitrobenzoic Acid: Contains the nitrobenzoate group but lacks the benzothiazole ring.

    2-Mercaptobenzothiazole: A precursor in the synthesis of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate.

Uniqueness

This compound is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c18-15(10-5-7-11(8-6-10)17(19)20)21-9-14-16-12-3-1-2-4-13(12)22-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZUECJBVWAFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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